molecular formula C10H9F3O2 B1602959 Methyl 2-(2-(trifluoromethyl)phenyl)acetate CAS No. 181039-97-4

Methyl 2-(2-(trifluoromethyl)phenyl)acetate

Cat. No. B1602959
CAS RN: 181039-97-4
M. Wt: 218.17 g/mol
InChI Key: YWVRILIISWHRDP-UHFFFAOYSA-N
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Description

“Methyl 2-(2-(trifluoromethyl)phenyl)acetate” is a chemical compound with the molecular formula C10H9F3O2 . It is a clear, colorless liquid .


Synthesis Analysis

The synthesis of trifluoromethylpyridines, which are structurally similar to the compound , has been discussed in various studies . The most commonly used trifluoromethyl-containing building blocks for these syntheses are ethyl 2,2,2-trifluoroacetate and 2,2,2-trifluoroacetyl chloride .


Molecular Structure Analysis

The molecular structure of similar compounds has been investigated using techniques such as 1H and 13C NMR, IR, and MS spectroscopy . X-ray crystallography has also been used to investigate the molecular structure .


Chemical Reactions Analysis

The compound can undergo various chemical reactions. For instance, esters can be hydrolyzed to carboxylic acids under acidic or basic conditions . They can also be converted to amides via an aminolysis reaction .


Physical And Chemical Properties Analysis

The compound has a molecular weight of 218.17 g/mol . It has a XLogP3 value of 2.9, indicating its lipophilicity . It has 0 hydrogen bond donors and 5 hydrogen bond acceptors .

Scientific Research Applications

MTPA has found numerous applications in scientific research, particularly in the field of organic synthesis. It is commonly used as a chiral auxiliary in the synthesis of enantiomerically pure compounds. MTPA can form diastereomeric salts with chiral acids and bases, which can be resolved to yield enantiomerically pure compounds. This method has been used to synthesize a wide range of chiral compounds, including pharmaceuticals, agrochemicals, and natural products.

Mechanism of Action

The mechanism of action of MTPA is based on its ability to form diastereomeric salts with chiral acids and bases. The diastereomeric salts can be resolved to yield enantiomerically pure compounds. The resolution of the diastereomers can be achieved through various methods, including chromatography, recrystallization, and enzymatic resolution.
Biochemical and Physiological Effects
MTPA has no known biochemical or physiological effects in humans. It is considered to be a relatively safe compound and is not known to be toxic or carcinogenic. However, it should be handled with care as it is a flammable liquid and can cause skin irritation upon contact.

Advantages and Limitations for Lab Experiments

One of the main advantages of using MTPA as a chiral auxiliary is its ability to form diastereomeric salts with chiral acids and bases. This method allows for the synthesis of enantiomerically pure compounds, which is essential in the pharmaceutical and agrochemical industries. MTPA is also relatively easy to handle and has a low toxicity profile.
One of the limitations of using MTPA is its cost. It is a relatively expensive compound, which can make it challenging to use in large-scale synthesis. Additionally, the resolution of the diastereomers can be time-consuming and may require specialized equipment.

Future Directions

There are several future directions for the use of MTPA in scientific research. One area of interest is the development of new methods for the resolution of diastereomers. This could involve the use of new chromatographic techniques or the development of new enzymes for enzymatic resolution.
Another area of interest is the synthesis of new chiral compounds using MTPA as a chiral auxiliary. This could involve the synthesis of new pharmaceuticals or agrochemicals with improved properties.
Conclusion
Methyl 2-(2-(trifluoromethyl)phenyl)acetate, or MTPA, is a chemical compound that has found numerous applications in scientific research. Its ability to form diastereomeric salts with chiral acids and bases has made it an essential tool in the synthesis of enantiomerically pure compounds. While there are limitations to its use, MTPA has significant potential for future research in the fields of organic synthesis, pharmaceuticals, and agrochemicals.

Safety and Hazards

The compound is considered hazardous according to the 2012 OSHA Hazard Communication Standard . It can cause skin corrosion/irritation and serious eye damage/eye irritation . It can also cause specific target organ toxicity after a single exposure, with the respiratory system being a potential target .

properties

IUPAC Name

methyl 2-[2-(trifluoromethyl)phenyl]acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9F3O2/c1-15-9(14)6-7-4-2-3-5-8(7)10(11,12)13/h2-5H,6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YWVRILIISWHRDP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CC1=CC=CC=C1C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9F3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50632638
Record name Methyl [2-(trifluoromethyl)phenyl]acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50632638
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

218.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

181039-97-4
Record name Methyl [2-(trifluoromethyl)phenyl]acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50632638
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A solution of 2-trifluoromethylphenylacetic acid (5.0 g) in methanol (30 ml) containing 5 drops of concentrated sulphuric acid was heated at reflux for 2 hours. The reaction mixture was concentrated, diluted with ethyl acetate (100 ml), washed with 1N sodium hydroxide (25 ml) then with brine (25 ml), dried over magnesium sulphate and evaporated to give the title compound (5.04 g) as a colourless oil.
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
30 mL
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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